molecular formula C44H22F12 B14122256 9-[3,5-Bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene

9-[3,5-Bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene

Cat. No.: B14122256
M. Wt: 778.6 g/mol
InChI Key: YZWROXJAUGASPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-[3,5-Bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene is a complex organic molecule characterized by the presence of multiple trifluoromethyl groups attached to a phenyl ring, which in turn is connected to an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3,5-Bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene typically involves multi-step organic reactions. The initial steps often include the preparation of the anthracene core, followed by the introduction of the trifluoromethyl groups through electrophilic aromatic substitution reactions. The reaction conditions usually require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

9-[3,5-Bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroanthracenes or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or anthracene rings.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while substitution reactions can produce halogenated derivatives or other functionalized compounds.

Scientific Research Applications

9-[3,5-Bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-[3,5-Bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups can enhance its lipophilicity and electron-withdrawing properties, influencing its binding affinity to various receptors or enzymes. The anthracene core may also play a role in its photophysical properties, making it useful in applications such as fluorescence imaging and photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-10,11-dihydro-6′-methoxy-9-cinchonanyl]thiourea
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • 3,5-Bis(trifluoromethyl)phenylboronic acid

Uniqueness

Compared to similar compounds, 9-[3,5-Bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene stands out due to its unique combination of trifluoromethyl groups and anthracene core. This structural arrangement imparts distinct electronic and steric properties, making it particularly valuable in applications requiring high stability and specific reactivity.

Properties

Molecular Formula

C44H22F12

Molecular Weight

778.6 g/mol

IUPAC Name

9-[3,5-bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene

InChI

InChI=1S/C44H22F12/c45-41(46,47)25-17-23(18-26(21-25)42(48,49)50)37-29-9-1-5-13-33(29)39(34-14-6-2-10-30(34)37)40-35-15-7-3-11-31(35)38(32-12-4-8-16-36(32)40)24-19-27(43(51,52)53)22-28(20-24)44(54,55)56/h1-22H

InChI Key

YZWROXJAUGASPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.